Ditolamide
Overview
Description
Ditolamide, as a term, does not directly correspond to any of the compounds described in the provided papers. However, the papers discuss various diisopropylamide derivatives, which are related to the general class of amides. These compounds are significant in organic chemistry for their roles as strong bases and nucleophiles. The papers provided focus on lithium diisopropylamide (LDA) , sodium diisopropylamide , and a potassium diisopropylamide complex . These compounds are utilized in various organic reactions, including metalations and isomerizations of alkenes and dienes.
Synthesis Analysis
The synthesis of these diisopropylamide derivatives involves the reaction of diisopropylamine with an alkali metal reagent. For instance, the potassium diisopropylamide complex was synthesized by reacting diisopropylamine with a potassium reagent in the presence of N,N,N',N'-tetramethylenediamine (TMEDA) . This process typically results in the formation of a strong base that can be used for further chemical reactions.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by their coordination with alkali metals. The crystal structure of LDA reveals an infinite helical arrangement composed of near-linear nitrogen-lithium-nitrogen units . Similarly, the potassium diisopropylamide complex forms a discrete dimeric arrangement centered on an asymmetrical (KN)2 cyclic ring, with TMEDA chelation and short intramolecular K...H(C) contacts . These structural features are crucial for the reactivity and selectivity of the compounds in various reactions.
Chemical Reactions Analysis
Diisopropylamide derivatives are known for their role in the metalation of dienes and isomerization of alkenes. Sodium diisopropylamide in tetrahydrofuran, for example, is effective for the metalation of 1,4-dienes and isomerization of alkenes, with the selectivity and rates of these reactions being dependent on the substituents on the allyl ethers and the coordination of the substrate and solvent to sodium .
Physical and Chemical Properties Analysis
The physical and chemical properties of diisopropylamide derivatives are influenced by their molecular structure and the alkali metal involved. The coordination of the alkali metal to the nitrogen of the amide group and the solvent molecules or ligands like TMEDA affects the reactivity, selectivity, and stability of these compounds. The crystal structures provide insight into the bond lengths, bond angles, and coordination geometry, which are essential for understanding the properties and reactivity of these bases in organic synthesis .
Scientific Research Applications
1. Model Organisms in Biomedical Research
Ditolamide's applications in scientific research are multifaceted. An interesting utilization is found in the study of model organisms for understanding human diseases. For instance, the social amoeba Dictyostelium discoideum is increasingly used as a simple model for the investigation of problems relevant to human health. This organism offers a valuable platform for the analysis of immune-cell disease, chemotaxis, centrosomal abnormalities, and mechanisms of neuroprotective and anti-cancer drug action, potentially including compounds like Ditolamide (Williams et al., 2006).
2. Biomedical Research Methodology
Ditolamide may also be relevant in discussions about the reliability and methodologies of biomedical science. Research in experimental biological domains, which might include studies involving Ditolamide, often relies on novel observations and hypothesis testing across multiple laboratories. This process can lead to a robust understanding of a drug's mechanism of action and potential applications in medicine (Michell, 2022).
3. Genetic Research and Disease Association
Another application lies in genetic research, particularly in understanding the genetic basis of human diseases, which is crucial for precision medicine and drug discovery. Platforms like DisGeNET integrate data from various sources to investigate genes and variants involved in human diseases, which could be instrumental in researching Ditolamide's genetic targets or implications (González et al., 2016).
4. Digital Image Correlation in Biomedical Research
The applications of digital image correlation (DIC) in biomedical research, including the study of drug effects on biological tissues, might be relevant for Ditolamide. This method is used for non-contact analysis and measurement of displacement/strain in tissues, which could be important for understanding the physical impacts of Ditolamide on biological systems (Zhang & Arola, 2004).
5. Phototoxic Properties Study
Ditolamide's phototoxic properties and its role as a generator of toxic substances like singlet molecular oxygen can be a significant area of research. Studies focusing on the photosensitized oxidation of compounds like Ditolamide and its ability to generate or quench singlet oxygen are vital for understanding its safety and potential side effects under different conditions (Valencia, Tobón, & Castaño, 2013).
properties
IUPAC Name |
4-methyl-N,N-dipropylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUADVNHIYKUBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862389 | |
Record name | N,N-Dipropyl-p-toluene-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ditolamide | |
CAS RN |
723-42-2 | |
Record name | Ditolamide [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ditolamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dipropyl-p-toluene-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DITOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8499KM94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.